molecular formula C18H16ClN3O2S B2369179 N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine CAS No. 339108-34-8

N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine

Cat. No.: B2369179
CAS No.: 339108-34-8
M. Wt: 373.86
InChI Key: YYHJNJJDSDCNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonyl group attached to a chlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques provide information about the bond lengths, bond angles, and torsion angles in the molecule.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For instance, the sulfonyl group in this compound could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure. Computational methods like density functional theory (DFT) can be used to predict these properties .

Scientific Research Applications

Metabolic Pathways and Toxicity

N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine and its related compounds have been extensively studied for their metabolic pathways and associated toxicities. For instance, the metabolic formation of p-chloroaniline from sulofenur, a related compound, and its relevance to the compound's toxicity was explored. It was found that metabolites like 2-amino-5-chlorophenyl sulfate, a metabolite of p-chloroaniline, are formed from sulofenur, indicating that the formation of such metabolites might explain dose-limiting toxicities like methemoglobinemia and anemia observed in Phase I trials (Ehlhardt et al., 1992).

Therapeutic Applications

Exploration into the therapeutic applications of similar compounds has also been undertaken. For example, studies have investigated the antinociceptive pharmacology of related compounds like N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, Fumarate (LF22-0542), a novel nonpeptidic B1 receptor antagonist. LF22-0542 was found to show high affinity for human and mouse B1 receptors and elicited significant antinociceptive actions in various mouse models, suggesting its potential utility in the treatment of inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and drug metabolism of related diarylsulfonylureas have been a significant focus, with studies examining the absorption, pharmacokinetics, and major metabolites of compounds like sulofenur in various animal species. For instance, it was found that sulofenur is well absorbed after oral administration with a prolonged period and exhibits a fairly long half-life of elimination from plasma, which could be attributed to its high degree of binding to plasma proteins (Ehlhardt et al., 1993).

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

The compound’s mode of action involves the interaction with its targets, leading to changes in cellular processes. The sulfonyl group in the compound plays a crucial role in these interactions . The chlorobenzenesulfonyl moiety can undergo an intramolecular rearrangement process resulting in the formation of different ions .

Biochemical Pathways

The compound’s structure suggests it may influence pathways involving sulfonyl and pyrimidinyl groups .

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal and hepatic routes .

Result of Action

The molecular and cellular effects of the compound’s action are subject to ongoing research. The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing disease progression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of the environment .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Information about the safety and hazards of a compound is typically provided in its Safety Data Sheet (SDS) .

Future Directions

The potential applications and future directions for a compound depend on its properties and reactivity. Compounds with similar structures have been studied for their antimicrobial activity and potential use in the development of new drugs .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-22(2)18-20-12-16(17(21-18)13-6-4-3-5-7-13)25(23,24)15-10-8-14(19)9-11-15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHJNJJDSDCNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.